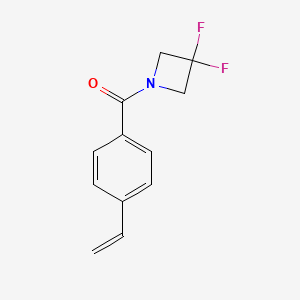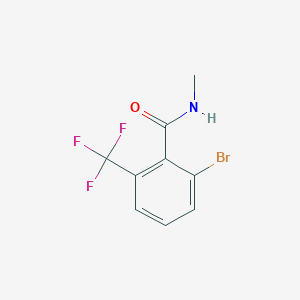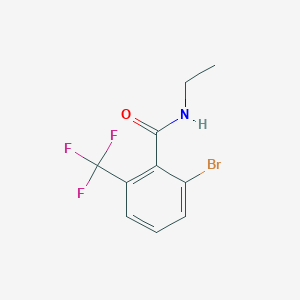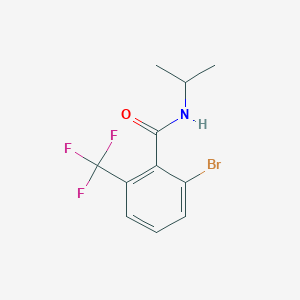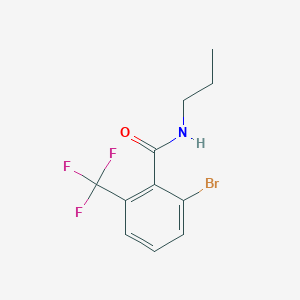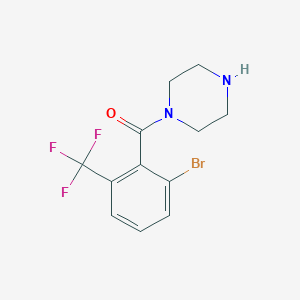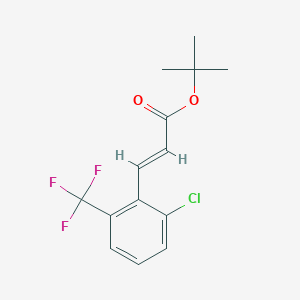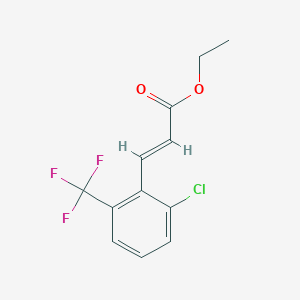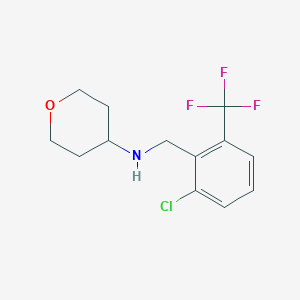
2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H14BrF3N2O. It is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a trifluoromethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide typically involves the following steps:
Dimethylaminoethylation: The dimethylaminoethyl group is introduced via nucleophilic substitution reactions, often using dimethylaminoethyl chloride or similar reagents.
Trifluoromethylation: The trifluoromethyl group is incorporated using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom or the dimethylaminoethyl group.
Reduction: Reduction reactions may target the carbonyl group in the benzamide core.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield a wide range of functionalized benzamides.
科学的研究の応用
2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the dimethylaminoethyl group may facilitate interactions with biological membranes or proteins.
類似化合物との比較
2-Bromo-N,N-dimethylacetamide: Similar in structure but lacks the trifluoromethyl group.
2-Bromo-N-(2-(dimethylamino)ethyl)benzamide: Similar but without the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide distinguishes it from similar compounds, potentially enhancing its chemical reactivity and biological activity.
特性
IUPAC Name |
2-bromo-N-[2-(dimethylamino)ethyl]-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2O/c1-18(2)7-6-17-11(19)10-8(12(14,15)16)4-3-5-9(10)13/h3-5H,6-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSONDZEWVRDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Iodophenyl)methyl]azetidine](/img/structure/B8171738.png)
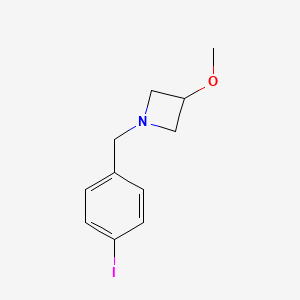
![3,3-Difluoro-1-[(4-iodophenyl)carbonyl]azetidine](/img/structure/B8171758.png)
